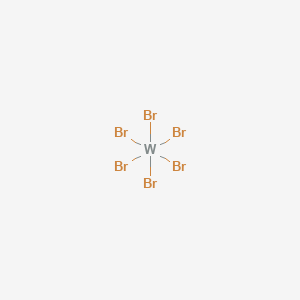
tungsten(VI) iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten(VI) iodide is an inorganic compound composed of tungsten and iodine, with the chemical formula ( \text{WI}_6 ). It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its high oxidation state of tungsten, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungsten(VI) iodide can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride (( \text{WCl}_6 )) with hydrogen iodide (( \text{HI} )) under controlled conditions. The reaction proceeds as follows: [ \text{WCl}_6 + 6 \text{HI} \rightarrow \text{WI}_6 + 6 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the direct reaction of tungsten metal with iodine at elevated temperatures. This method ensures the formation of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Tungsten(VI) iodide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced to lower oxidation states of tungsten iodides.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen or metals like zinc can be used.
Substitution: Halide exchange reactions can be performed using halogen gases or halide salts.
Major Products Formed:
Oxidation: Tungsten oxides (( \text{WO}_3 )).
Reduction: Lower oxidation state tungsten iodides (( \text{WI}_4 ), ( \text{WI}_2 )).
Substitution: Formation of mixed halides (( \text{WCl}_x \text{I}_y )).
Scientific Research Applications
Tungsten(VI) iodide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including photocatalytic reactions.
Biology: this compound clusters have been studied for their antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for treating infections.
Industry: It is used in the production of high-performance materials and coatings due to its unique properties.
Mechanism of Action
The mechanism of action of tungsten(VI) iodide involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its high oxidation state allows it to interact with various molecular targets, facilitating electron transfer processes that drive chemical transformations.
Comparison with Similar Compounds
- Tungsten(IV) iodide (( \text{WI}_4 ))
- Tungsten(II) iodide (( \text{WI}_2 ))
- Tungsten hexachloride (( \text{WCl}_6 ))
Comparison:
- Oxidation State: Tungsten(VI) iodide has a higher oxidation state compared to tungsten(IV) and tungsten(II) iodides, making it a stronger oxidizing agent.
- Reactivity: this compound is more reactive due to its higher oxidation state, allowing it to participate in a broader range of chemical reactions.
- Applications: While tungsten(IV) and tungsten(II) iodides have specific uses, this compound’s unique properties make it more versatile in applications such as catalysis and material science.
This compound stands out due to its high oxidation state, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
13701-86-5 |
|---|---|
Molecular Formula |
Br6W |
Molecular Weight |
663.3 g/mol |
IUPAC Name |
hexabromotungsten |
InChI |
InChI=1S/6BrH.W/h6*1H;/q;;;;;;+6/p-6 |
InChI Key |
OQVJXQJWYQNWTI-UHFFFAOYSA-H |
Canonical SMILES |
Br[W](Br)(Br)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


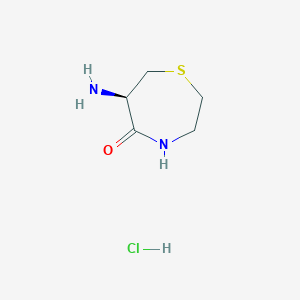
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)


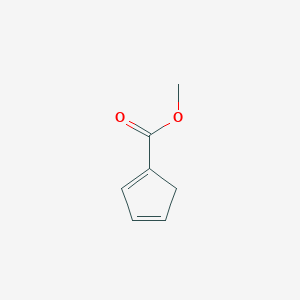


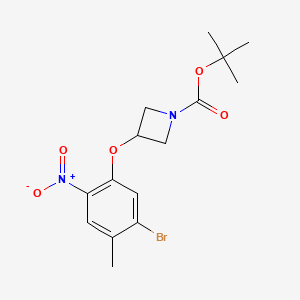
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
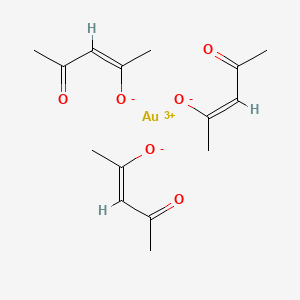
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
